Aniline, N-ethyl-3,5-di(hydroxymethyl)-
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Overview
Description
Aniline, N-ethyl-3,5-di(hydroxymethyl)- is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aniline core substituted with an ethyl group and two hydroxymethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-ethyl-3,5-di(hydroxymethyl)- can be achieved through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Aniline, N-ethyl-3,5-di(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in aniline derivatives can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitroaniline, sulfonated aniline, halogenated aniline
Scientific Research Applications
Aniline, N-ethyl-3,5-di(hydroxymethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Aniline, N-ethyl-3,5-di(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
N-Ethylaniline: Similar structure but lacks the hydroxymethyl groups.
3,5-Dihydroxymethylaniline: Similar structure but lacks the ethyl group.
N-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: Aniline, N-ethyl-3,5-di(hydroxymethyl)- is unique due to the presence of both ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[3-(ethylamino)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-10-4-8(6-12)3-9(5-10)7-13/h3-5,11-13H,2,6-7H2,1H3 |
InChI Key |
YFQZJXBAGREMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)CO)CO |
Origin of Product |
United States |
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